molecular formula C10H19NO4S B1380154 (2R)-2-cyclohexylmethanesulfonamidopropanoic acid CAS No. 1308979-76-1

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

Cat. No.: B1380154
CAS No.: 1308979-76-1
M. Wt: 249.33 g/mol
InChI Key: CXBRBUDYHVVPNH-MRVPVSSYSA-N
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Description

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid is a chiral compound with a unique structure that includes a cyclohexyl group, a methanesulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine, methanesulfonyl chloride, and a suitable chiral auxiliary.

    Formation of Methanesulfonamide: Cyclohexylamine reacts with methanesulfonyl chloride under basic conditions to form cyclohexylmethanesulfonamide.

    Chiral Auxiliary Introduction: A chiral auxiliary is introduced to ensure the desired stereochemistry at the 2-position of the propanoic acid.

    Coupling Reaction: The chiral auxiliary is coupled with the cyclohexylmethanesulfonamide to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups.

    Cyclohexyl Derivatives: Compounds containing cyclohexyl groups.

    Chiral Propanoic Acids: Compounds with similar chiral centers and propanoic acid moieties.

Uniqueness

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBRBUDYHVVPNH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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